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Dispiro[2.0.2.1]heptan-7-amine

Cat. No.: B12946697
M. Wt: 109.17 g/mol
InChI Key: HTVTXQHJYCXPLA-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules in which two or more rings are connected by a single common atom, known as the spiro atom. rsc.orgnewdrugapprovals.org This arrangement imparts a rigid, three-dimensional geometry that is of great interest in medicinal chemistry and materials science. Unlike fused or bridged ring systems, the spiro linkage creates a unique spatial orientation of the constituent rings, which can significantly influence the molecule's physical and biological properties. The synthesis of these compounds can be a considerable challenge, often requiring specialized strategies to construct the sterically hindered quaternary spirocenter. uni-heidelberg.de

The Triangulane Class and the Dispiro[2.0.2.1]heptane Core Architecture

Dispiro[2.0.2.1]heptan-7-amine belongs to a unique subclass of spirocycles known as triangulanes. Triangulanes are hydrocarbons composed exclusively of spiro-linked cyclopropane (B1198618) rings. nih.govchemeo.com The nomenclature "[n]triangulane" denotes the number of cyclopropane units in the structure. nih.gov The core of the title compound, dispiro[2.0.2.1]heptane, is a triangulane, consisting of three cyclopropane rings sharing spiro atoms. rsc.orgnih.gov Its systematic name, dispiro[2.0.2.1]heptane, indicates two outer cyclopropane rings (the '2' in the brackets refers to the two carbons in each ring besides the spiro atom) and a central cyclopropane ring where one carbon is a spiro atom shared with one outer ring, and the other carbon is a spiro atom shared with the other outer ring, with a single bond between the two non-spiro carbons of the central ring (the '1' and '0' in the brackets). researchgate.net

Overview of Research Directions for Aminated Dispiro[2.0.2.1]heptanes

While specific research on this compound is not extensively documented in publicly available literature, the broader class of aminated spirocycles and triangulane derivatives has emerged as a significant area of interest, particularly in medicinal chemistry. The rigid, three-dimensional scaffold of the dispiro[2.0.2.1]heptane core is a desirable feature for the design of novel therapeutic agents. The introduction of an amine group provides a key functional handle for further chemical modification and for interaction with biological targets.

For instance, derivatives of the dispiro[2.0.2.1]heptane system have been incorporated into complex molecules designed as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), indicating the potential of this scaffold in drug discovery. newdrugapprovals.orggoogle.comgoogle.com The amine functionality in this compound allows for the formation of salts, such as the hydrochloride salt, which can improve the compound's solubility and handling properties. Furthermore, the amine can serve as a nucleophile or as a point of attachment for creating amides, sulfonamides, and other derivatives with diverse biological activities. Future research is likely to focus on the synthesis of a wider range of aminated dispiro[2.0.2.1]heptanes and the evaluation of their biological properties, leveraging the unique conformational constraints imposed by the triangulane core.

Physicochemical Properties of Dispiro[2.0.2.1]heptane and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Dispiro[2.0.2.1]heptaneC₇H₁₀94.1533475-22-8
This compound hydrochlorideC₇H₁₂ClN145.632095410-49-2
Dispiro[2.0.2.1]heptane-7-carbaldehydeC₈H₁₀O122.17422318-78-3
7,7-Dibromodispiro[2.0.2.1]heptaneC₇H₈Br₂251.9550874-21-0
Dispiro[2.0.2.1]heptane-7-ethanolC₉H₁₄O138.212229861-91-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B12946697 Dispiro[2.0.2.1]heptan-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

dispiro[2.0.24.13]heptan-7-amine

InChI

InChI=1S/C7H11N/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4,8H2

InChI Key

HTVTXQHJYCXPLA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C23CC3)N

Origin of Product

United States

Synthetic Methodologies for Dispiro 2.0.2.1 Heptan 7 Amine and Core Scaffolds

Construction of the Dispiro[2.0.2.1]heptane Framework

The creation of the dispiro[2.0.2.1]heptane skeleton is a critical step, for which several synthetic pathways have been developed. These methods often utilize bicyclopropylidene (BCP) as a key starting material due to its highly strained double bond, which is susceptible to addition reactions.

Cyclopropanation Reactions Utilizing Bicyclopropylidene (BCP) as a Precursor

Bicyclopropylidene (BCP) is a favored precursor for constructing the dispiro[2.0.2.1]heptane framework. orgsyn.org Its strained nature makes it an excellent substrate for various cyclopropanation reactions, where a one-carbon unit is added across the double bond to form the third cyclopropane (B1198618) ring.

The addition of dihalocarbenes to BCP is a widely used method for creating 7,7-dihalodispiro[2.0.2.1]heptanes, which are versatile intermediates. orgsyn.org For instance, the reaction of BCP with dibromocarbene, often generated from bromoform (B151600) (CHBr₃) and a strong base under phase-transfer catalysis conditions, yields 7,7-dibromodispiro[2.0.2.1]heptane. orgsyn.org This dibromo-derivative can then undergo further functionalization. Similarly, other halocarbenoids can be employed to introduce different halogens at the 7-position. orgsyn.org

Table 1: Examples of Halocarbenoid Additions to Bicyclopropylidene (BCP)

Halocarbene SourceReagents & ConditionsProductYield (%)Reference
DibromocarbeneCHBr₃, KOH, BnEt₃NCl, 20°C, 6 h7,7-Dibromodispiro[2.0.2.1]heptane80
ChloromethylcarbeneN/A7-Chloro-7-methyldispiro[2.0.2.1]heptaneN/A mpg.de
BromofluorocarbeneCHBr₂F, NaOH, BnEt₃NCl, ~20°C, 3 days7-Bromo-7-fluorodispiro[2.0.2.1]heptaneN/A mpg.de

This table is interactive and can be sorted by column.

The reaction of diazo compounds with BCP in the presence of a metal catalyst, such as rhodium or palladium complexes, provides another route to the dispiro[2.0.2.1]heptane system. orgsyn.orgmpg.de For example, the rhodium-catalyzed reaction of ethyl nitrodiazoacetate with BCP yields ethyl 7-nitrodispiro[2.0.2.1]heptane-7-carboxylate, albeit in a low yield of 13%. orgsyn.org Similarly, cyclopropanation with diazomethane (B1218177) under palladium acetate (B1210297) catalysis has been reported. mpg.de These methods allow for the direct introduction of functional groups at the 7-position. orgsyn.orgsioc-journal.cn

Dialkoxycarbenes, generated in situ from 2,2-dialkoxy-Δ³-1,3,4-oxadiazolines, undergo cycloaddition with BCP to afford the corresponding dialkyl acetals of dispiro[2.0.2.1]heptan-7-one. researchgate.netacs.orgdntb.gov.ua This reaction represents an unusual addition of dialkoxycarbenes to a tetrasubstituted alkene. researchgate.net The resulting spirocyclic ketones can serve as precursors for further transformations, including the introduction of an amine group.

Ring Contraction Approaches in Dispiro[2.0.2.1]heptane Synthesis

Ring contraction of larger ring systems is a less common but viable strategy for synthesizing the dispiro[2.0.2.1]heptane framework. thieme-connect.dersc.org For instance, the irradiation of dispiro[2.0.2.2]octane-7,8-dione in methanol (B129727) can lead to the formation of 7-methoxydispiro[2.0.2.1]heptane, which suggests the involvement of a dispiro[2.0.2.1]hept-7-ylidene intermediate. thieme-connect.de This photochemical approach demonstrates the possibility of generating the desired scaffold through the extrusion of a small molecule like carbon monoxide from a larger precursor. thieme-connect.de

Transition Metal-Mediated and Catalyzed Cyclopropanation Reactions

Transition metals play a crucial role in many synthetic routes to dispiro[2.0.2.1]heptanes, primarily by catalyzing cyclopropanation reactions. orgsyn.orgpku.edu.cnrsc.org Rhodium(II) and copper(I) complexes are particularly effective in catalyzing the transfer of carbenoids from diazo compounds to BCP. orgsyn.orgmpg.de For example, dirhodium tetraacetate is a common catalyst for the cyclopropanation of BCP with ethyl diazoacetate. mpg.de These catalytic systems offer high efficiency and can provide control over the stereochemistry of the newly formed cyclopropane ring. harvard.edu While many metal-mediated reactions of BCP proceed with ring-opening, certain ruthenium-catalyzed hydroarylations have been shown to preserve both cyclopropane rings. orgsyn.org

Introduction of the Amine Functionality at the 7-Position

The introduction of an amine group at the sterically hindered 7-position of the dispiro[2.0.2.1]heptane core is a critical transformation that imparts unique chemical properties to the molecule. Several synthetic strategies have been developed to achieve this, primarily revolving around nucleophilic substitution, reductive transformations of various precursors, and direct functionalization methods.

Nucleophilic Substitution Reactions to Form Aminated Dispiro[2.0.2.1]heptanes

Nucleophilic substitution represents a common and versatile method for introducing an amine group onto the dispiro[2.0.2.1]heptane skeleton. This approach typically involves the displacement of a suitable leaving group at the 7-position by an amine nucleophile.

A prevalent precursor for these reactions is a bromo-substituted dispiroheptane, such as 7-bromodispiro[2.0.2.1]heptane. The bromine atom serves as an effective leaving group, susceptible to displacement by various amines. smolecule.com For instance, the reaction of 7-bromodispiro[2.0.2.1]heptane with an appropriate amine, often in the presence of a base to neutralize the generated hydrobromic acid, can yield the desired dispiro[2.0.2.1]heptan-7-amine derivative. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize potential side reactions, such as elimination.

Similarly, 7,7-dibromodispiro[2.0.2.1]heptane can also serve as a starting material. smolecule.com Its reaction with nucleophiles like amines can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. smolecule.com The reactivity of the dibromo compound is influenced by the geminal bromine atoms, which can affect the electronic properties and steric accessibility of the reaction center.

The table below summarizes key aspects of nucleophilic substitution approaches.

PrecursorReagentKey ConditionsProduct
7-Bromodispiro[2.0.2.1]heptaneAmineBase, suitable solventThis compound
7,7-Dibromodispiro[2.0.2.1]heptaneAmineControlled stoichiometryMono- or di-aminated product

Reductive Transformations of Precursors (e.g., Nitro, Nitrile, Oxime Derivatives)

An alternative and powerful strategy for the synthesis of this compound involves the reduction of various nitrogen-containing functional groups installed at the 7-position. This approach allows for the use of a wider range of synthetic precursors and can often be achieved with high efficiency and selectivity.

One common precursor is the corresponding nitro compound, dispiro[2.0.2.1]heptan-7-nitromethane. The nitro group can be reduced to a primary amine using a variety of reducing agents. Standard methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH4) or tin(II) chloride (SnCl2) in acidic media are also effective.

Another important precursor is the nitrile derivative, dispiro[2.0.2.1]heptane-7-carbonitrile. The reduction of the nitrile group to a primary amine can be accomplished using powerful reducing agents like LiAlH4 or by catalytic hydrogenation. This method is particularly useful as nitriles can often be prepared from corresponding halides via nucleophilic substitution with cyanide salts.

Oximes, derived from the corresponding ketone, dispiro[2.0.2.1]heptan-7-one, also serve as valuable intermediates. The reduction of the oxime can be achieved using various reagents, including sodium in alcohol (Bouveault-Blanc reduction) or catalytic hydrogenation, to afford the primary amine. A related approach is the reductive amination of dispiro[2.0.2.1]heptan-7-one itself, where the ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to directly form the aminated product. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine or enamine.

Precursor Functional GroupTypical Reducing AgentsProduct Functional Group
Nitro (-NO2)H2/Pd/C, LiAlH4, SnCl2/HClAmine (-NH2)
Nitrile (-CN)LiAlH4, H2/CatalystAmine (-CH2NH2)
Oxime (=NOH)Na/ROH, H2/CatalystAmine (-NH2)
Ketone (=O)Amine, NaBH3CNAmine (-NHR)

Direct Functionalization Strategies on the Dispiro[2.0.2.1]heptane Core

Direct C-H amination of the dispiro[2.0.2.1]heptane core at the 7-position presents a highly atom-economical and elegant approach, though it is often challenging due to the inherent inertness of C-H bonds. These methods typically rely on the use of transition metal catalysts or highly reactive nitrogen-based reagents to activate the C-H bond and facilitate the introduction of the amine group.

While specific examples for the direct amination of the parent dispiro[2.0.2.1]heptane are not extensively documented in readily available literature, analogous transformations on similar strained ring systems suggest potential pathways. For instance, palladium-catalyzed amination reactions of C(sp3)-H bonds have emerged as a powerful tool in organic synthesis. Such a strategy would involve the use of a palladium catalyst, a suitable ligand, and an aminating agent to directly convert the C-H bond at the 7-position to a C-N bond.

Another potential route involves the generation of a radical or a carbocation at the 7-position, which could then be trapped by a nitrogen nucleophile. However, controlling the regioselectivity and preventing side reactions in such highly strained systems would be a significant synthetic hurdle. The development of direct C-H functionalization methods for the dispiro[2.0.2.1]heptane core remains an active area of research.

Enantioselective and Diastereoselective Approaches in Synthesis

The synthesis of enantiomerically pure or enriched dispiro[2.0.2.1]heptane derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Several strategies have been explored to control the stereochemical outcome of the synthesis, including chemo-enzymatic resolutions and asymmetric synthesis.

Chemo-Enzymatic Resolution Techniques for Chiral Intermediates

Chemo-enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers of a racemic mixture. This approach is particularly useful for the preparation of optically active intermediates that can then be converted to the desired chiral dispiro[2.0.2.1]heptane derivatives.

One notable example involves the enantioselective enzymatic acylation of racemic alcohols containing the dispiro[2.0.2.1]heptane framework. For instance, the resolution of racemic endo-dispiro[2.0.2.1]heptylmethanol has been achieved using Lipase PS® from Pseudomonas sp.. researchgate.net This enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. researchgate.net These resolved alcohols can then serve as versatile chiral building blocks for the synthesis of enantiomerically pure this compound and other derivatives.

The table below highlights a key chemo-enzymatic resolution.

Racemic SubstrateEnzymeResult
endo-Dispiro[2.0.2.1]heptylmethanolLipase PS®Separation of enantiomers with high enantiomeric excess (>95% ee) researchgate.net

Asymmetric Synthesis of Spirocyclopropane-Annelated Structures

Asymmetric synthesis aims to create a specific stereoisomer directly, often through the use of chiral catalysts, auxiliaries, or reagents. For the synthesis of chiral dispiro[2.0.2.1]heptane derivatives, methods focusing on the asymmetric construction of the spirocyclopropane units are particularly relevant.

The asymmetric Diels-Alder reaction has been employed to create chiral norbornyl structures that can be precursors to spirocyclopropanated systems. nih.gov By using chiral dienophiles, such as those derived from N-acyloxazolidinones, the cycloaddition with cyclopentadiene (B3395910) can proceed with high yield and diastereoselectivity, establishing key stereocenters early in the synthetic sequence. nih.gov

Another powerful method is the diastereoselective cyclopropanation of cyclic enones using sulfur ylides. mdpi.com This catalyst-free approach can produce multifunctional spirocyclopropanes with excellent diastereomeric ratios. mdpi.com Furthermore, the use of chiral sulfur ylides allows for an asymmetric version of this reaction, affording products with good stereoselectivity. mdpi.com

Rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes has also been shown to be a highly effective method for the enantioselective and diastereoselective synthesis of spiroazabicycloalkanes, which share structural similarities with the target scaffold. chemrxiv.org The use of chiral dirhodium tetracarboxylate catalysts can lead to high enantioselectivities and turnover numbers. chemrxiv.org Computational studies have provided insight into the stereocontrol, suggesting that it arises from the way the substrate fits into the chiral pocket of the catalyst. chemrxiv.org

Asymmetric MethodKey FeaturesStereochemical Outcome
Asymmetric Diels-AlderChiral dienophilesHigh diastereoselectivity nih.gov
Diastereoselective CyclopropanationSulfur ylides (chiral or achiral)Excellent diastereomeric ratios, moderate to good enantioselectivity mdpi.com
Rhodium-Catalyzed CyclopropanationChiral dirhodium tetracarboxylate catalystsHigh enantioselectivity and diastereoselectivity chemrxiv.org

Chemical Transformations and Reaction Mechanisms of Dispiro 2.0.2.1 Heptan 7 Amine and Its Parent System

Reactivity and Instability Associated with Strained Ring Systems

The dispiro[2.0.2.1]heptane skeleton is a member of a class of compounds known as triangulanes, which are characterized by the spiro-fusion of cyclopropane (B1198618) rings. This arrangement results in substantial ring strain, which is a primary driver for the chemical reactivity of these molecules. The relief of this strain is a common theme in the reactions of dispiro[2.0.2.1]heptane and its derivatives.

Ring Opening Reactions and Mechanisms

The high degree of strain in the cyclopropane rings of the dispiro[2.0.2.1]heptane system makes them prone to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to a diverse array of products. The mechanism of ring opening is highly dependent on the nature of the attacking species and the substitution pattern on the dispiroheptane core.

For instance, in solvolysis reactions, the formation of a cationic intermediate can lead to ring opening. The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. Studies on related spirocyclopropanated systems have shown that the cyclopropylcarbinyl cation can undergo rearrangement to a more stable cyclobutyl or homoallyl cation, which then reacts with the solvent.

Intramolecular Rearrangements and Their Mechanistic Pathways (e.g., Thermal, Acid-Catalyzed)

Intramolecular rearrangements are a characteristic feature of strained polycyclic systems like dispiro[2.0.2.1]heptane. These rearrangements can be induced thermally or by acid catalysis and typically proceed through mechanisms that allow for the relief of ring strain.

Thermal Rearrangements: Upon heating, the dispiro[2.0.2.1]heptane skeleton can undergo isomerization. The high temperatures provide the necessary activation energy to cleave one of the strained C-C bonds of the cyclopropane rings, leading to the formation of a diradical intermediate. This diradical can then undergo various rearrangements, including hydrogen shifts and ring expansion, to yield more stable isomeric structures. The precise nature of the rearranged products is dependent on the substitution pattern and the reaction conditions. Theoretical studies on the thermal isomerization of cyclopropane to propene suggest a biradical pathway is predominant. nih.gov

Acid-Catalyzed Rearrangements: In the presence of acids, the dispiro[2.0.2.1]heptane system can undergo rearrangements initiated by the protonation of one of the cyclopropane rings. This leads to the formation of a cyclopropylcarbinyl-type cation. Such cations are known to be highly fluxional and can rearrange via a series of Wagner-Meerwein shifts and ring-opening processes. Solvolysis studies of 7-substituted dispiro[2.0.2.1]heptane derivatives, such as 7-bromo-7-phenyldispiro[2.0.2.1]heptane, have demonstrated that these reactions can proceed with retention of the dispiro[2.0.2.1]heptane skeleton, indicating the relative stability of the spirocyclopropanated cyclopropyl (B3062369) cation intermediate under certain conditions. researchgate.net However, depending on the substituents and the reaction medium, ring-expanded products can also be formed. The general mechanism for an acid-catalyzed rearrangement is depicted in the table below.

StepDescriptionIntermediate
1Protonation of a cyclopropane ringProtonated cyclopropane
2Formation of a cyclopropylcarbinyl cationCyclopropylcarbinyl cation
3Rearrangement to a more stable catione.g., Cyclobutyl or homoallyl cation
4Trapping by a nucleophileFinal rearranged product

Radical Reactions and Their Outcomes

The strained C-C bonds in dispiro[2.0.2.1]heptane are susceptible to attack by radical species. The addition of a radical to one of the cyclopropane rings can initiate a ring-opening cascade, leading to the formation of a more stable, less strained radical intermediate. The outcome of these reactions is often the formation of functionalized products with rearranged carbon skeletons. For example, the reaction of bicyclopropylidene, a precursor to the dispiro[2.0.2.1]heptane system, with radical species can lead to a variety of addition and rearrangement products. The stability of the initially formed radical and the subsequent reaction pathways are key to determining the final product distribution.

Transformations Involving the Amine Functionality

The presence of a primary amine group at the 7-position of the dispiro[2.0.2.1]heptane framework introduces a site for a variety of functional group transformations. The reactivity of this amine is influenced by the steric hindrance imposed by the rigid, spirocyclic structure.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of Dispiro[2.0.2.1]heptan-7-amine allows it to act as a nucleophile in N-alkylation and N-acylation reactions.

N-Alkylation: The amine can be alkylated using standard alkylating agents such as alkyl halides or sulfates. The reaction proceeds via a nucleophilic substitution mechanism (SN2). However, due to the sterically hindered nature of the amine, which is situated at a bridgehead-like position, these reactions may require more forcing conditions compared to less hindered primary amines. Over-alkylation to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts, is a potential side reaction, as is common in amine alkylations.

N-Acylation: Acylation of the amine with acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically high-yielding and can be carried out under standard conditions, often in the presence of a base to neutralize the acidic byproduct. The resulting amides are important synthetic intermediates and can exhibit interesting biological activities. The barriers to rotation about the N-CO bond in N-acyl derivatives of strained aza-bicyclic systems have been found to be lower than in their unstrained counterparts, a phenomenon that may also be present in N-acyl derivatives of this compound. researchgate.net

A summary of typical reagents for these transformations is provided below.

ReactionReagent ClassExample ReagentProduct
N-AlkylationAlkyl HalideMethyl IodideN-Methyl-dispiro[2.0.2.1]heptan-7-amine
N-AcylationAcyl ChlorideAcetyl ChlorideN-Acetyl-dispiro[2.0.2.1]heptan-7-amine
N-AcylationAcid AnhydrideAcetic AnhydrideN-Acetyl-dispiro[2.0.2.1]heptan-7-amine

Deamination Mechanisms and Stereochemical Control

Deamination of this compound, typically effected by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), leads to the formation of a highly unstable diazonium ion. This intermediate rapidly loses dinitrogen gas to generate a carbocation at the 7-position. The fate of this carbocation is central to the outcome of the reaction and is strongly influenced by the strained nature of the dispiro[2.0.2.1]heptane skeleton.

The carbocation can undergo several competing reactions:

Reaction with solvent: The carbocation can be trapped by the solvent (e.g., water) to form the corresponding alcohol, dispiro[2.0.2.1]heptan-7-ol.

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of an alkene.

Rearrangement: The highly strained and reactive carbocation can undergo skeletal rearrangements to form more stable carbocationic intermediates, which are then trapped by the solvent or undergo elimination. These rearrangements often involve ring expansion or contraction and can lead to a complex mixture of products.

Amine-Based Cycloadditions and Derivative Formation (e.g., 1,3-Dipolar Cycloadditions)

While specific examples of 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented, the general principles of amine chemistry and cycloaddition reactions allow for the prediction of its reactivity. The primary amine group can be a versatile handle for the formation of various 1,3-dipoles, which can then undergo cycloaddition with suitable dipolarophiles to form heterocyclic systems.

One plausible pathway involves the conversion of the primary amine to an azomethine ylide. This can be achieved through condensation with an aldehyde or ketone, followed by deprotonation or decarboxylation if an α-amino acid derivative is used. The resulting azomethine ylide, a 1,3-dipole, can then react with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to yield a five-membered nitrogen-containing heterocycle. The high strain of the dispiro[2.0.2.1]heptane skeleton might influence the stability and reactivity of the intermediate azomethine ylide.

Furthermore, the amine group can be transformed into other 1,3-dipoles, such as nitrones, through oxidation. These nitrones can then participate in 1,3-dipolar cycloadditions with alkenes to form isoxazolidine (B1194047) derivatives. Studies on the cycloaddition of nitrones to bicyclopropylidene, a precursor to the dispiro[2.0.2.1]heptane system, have shown that such reactions proceed, leading to the formation of spirocyclic isoxazolidines. These adducts can then undergo thermal rearrangement to produce various nitrogen-containing heterocyclic compounds. acs.org

The table below summarizes potential 1,3-dipolar cycloaddition reactions starting from this compound.

Starting Material Precursor1,3-DipoleDipolarophileProduct
This compoundAzomethine YlideAlkeneSpiro-pyrrolidine derivative
This compoundAzomethine YlideAlkyneSpiro-pyrroline derivative
N-Oxide of Dispiro[2.0.2.1]heptan-7-imineNitroneAlkeneSpiro-isoxazolidine derivative

These cycloaddition reactions offer a powerful tool for the synthesis of complex polycyclic molecules incorporating the unique dispiro[2.0.2.1]heptane framework, which could be of interest in medicinal chemistry and materials science.

Electrophilic and Nucleophilic Reactions on the Dispiro[2.0.2.1]heptane Ring System

The dispiro[2.0.2.1]heptane ring system, being composed of highly strained cyclopropane rings, exhibits characteristic reactivity towards both electrophiles and nucleophiles. The C-C bonds in cyclopropanes have significant p-character, allowing them to react in a manner similar to alkenes in some cases.

Electrophilic Reactions:

Electrophilic addition to the cyclopropane rings of the dispiro[2.0.2.1]heptane system can lead to ring-opening products. The high strain energy of the system makes it susceptible to attack by electrophiles. For instance, the addition of acids or halogens can result in the cleavage of one of the cyclopropane rings to form a more stable carbocation intermediate, which is then trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

The parent hydrocarbon of the dispiro[2.0.2.1]heptane system, bicyclopropylidene, readily undergoes cycloaddition with electrophilic carbenes. For example, the reaction with dialkoxycarbenes yields dialkyl acetals of dispiro[2.0.2.1]heptan-7-one. researchgate.net This demonstrates the susceptibility of the system to electrophilic attack at the central carbon atom.

Nucleophilic Reactions:

The amine group in this compound is a primary nucleophile and will readily react with a variety of electrophiles. These reactions typically occur at the nitrogen atom and leave the dispiro[2.0.2.1]heptane skeleton intact. Such reactions include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases). libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Nucleophilic attack on the carbon atoms of the dispiro[2.0.2.1]heptane ring system is less common unless a suitable leaving group is present at the 7-position. In such cases, nucleophilic substitution could occur, although it would likely be accompanied by rearrangement due to the strained nature of the ring system.

Solvolytic Processes and Cyclopropyl Cation Intermediates

The solvolysis of derivatives of the dispiro[2.0.2.1]heptane system has been a subject of interest due to the formation of highly strained and potentially stabilized cyclopropyl cation intermediates. orgsyn.org The stability of these cations plays a crucial role in the outcome of the reaction, which can involve retention of the ring structure, rearrangement, or ring-opening.

Studies on the solvolysis of 7-substituted dispiro[2.0.2.1]heptanes have shown that the presence of the spiro-annelated cyclopropane rings can have a significant stabilizing effect on a developing positive charge at the 7-position. This stabilization is attributed to the ability of the cyclopropyl groups to donate electron density to the cationic center through σ-donation.

The solvolysis of 7-bromo- and 7-tosyloxydispiro[2.0.2.1]heptane derivatives has been investigated to probe the stability and fate of the resulting dispiro[2.0.2.1]hept-7-yl cation. The key findings from these studies are summarized in the table below.

SubstrateSolventMajor Product(s)Key Observation
7-Bromodispiro[2.0.2.1]heptaneAqueous EthanolDispiro[2.0.2.1]heptan-7-ol, ring-opened productsCompetition between substitution with retention and rearrangement.
7-Tosyloxydispiro[2.0.2.1]heptaneAcetic AcidDispiro[2.0.2.1]hept-7-yl acetate (B1210297)Predominant retention of the dispiro[2.0.2.1]heptane skeleton.

The increased stability of the spirocyclopropanated cyclopropyl cations can disfavor ring-opening pathways that are often observed in the solvolysis of simpler cyclopropylcarbinyl systems. However, under more forcing conditions or with substrates that generate less stable cations, ring-enlarging and ring-opening rearrangements can occur. orgsyn.org

For this compound, the formation of a cyclopropyl cation intermediate would likely require diazotization of the amine with nitrous acid. The resulting diazonium salt would be highly unstable and readily lose nitrogen gas to generate the dispiro[2.0.2.1]hept-7-yl cation. The fate of this cation would then be determined by the reaction conditions, particularly the nucleophilicity of the solvent, and could lead to a mixture of substitution and rearrangement products.

Theoretical and Computational Chemistry Studies of Dispiro 2.0.2.1 Heptane Systems

Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons in molecules like dispiro[2.0.2.1]heptane. High-level computational methods, such as the Gaussian-4 (G4) composite method, have been employed to calculate the gas-phase standard state enthalpy of formation for the parent dispiro[2.0.2.1]heptane. acs.org These calculations provide fundamental thermodynamic data and are benchmarked against experimental values where available.

An experimental charge density study on a closely related derivative, 7-dispiro[2.0.2.1]heptane carboxylic acid, offers significant insights into the electronic structure of this system. buffalo.edu This research revealed features characteristic of bent bonds with pronounced π-character within the three-membered rings, accompanied by an accumulation of charge in the center of the rings. buffalo.edu The analysis of the experimental Laplacian of the electron density indicated that the extent of σ-delocalization is less pronounced in the central ring compared to the outer rings. buffalo.edu Such studies, combining experimental X-ray diffraction with theoretical analysis, provide a detailed picture of the bonding and electronic interactions in these strained molecules.

Table 1: Selected Computed Properties for 2-Dispiro[2.0.2.1]heptan-7-ylethanol

Property Value
TPSA (Topological Polar Surface Area) 20.23
LogP 1.559
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 2

Data sourced from ChemScene. chemscene.com

Analysis of Ring Strain and Excess Strain Energies within Spirocyclopropane Units

The dispiro[2.0.2.1]heptane skeleton is characterized by significant ring strain, primarily due to the presence of two spiro-annulated cyclopropane (B1198618) rings. The strain energy in such systems has been a subject of both experimental and theoretical investigation. Studies on [n]triangulanes and spirocyclopropanated cyclobutanes provide a comparative framework for understanding the strain in these molecules. acs.org

The total strain energy in these hydrocarbons is considerable. For instance, in a related perspirocyclopropanated chemscene.comrotane, which contains ten cyclopropane rings and nine spiro carbon atoms, the total strain energy is estimated to be approximately 356.6 kcal mol⁻¹. mpg.de This high strain energy is a consequence of the strain increments associated with each cyclopropane ring and spiro carbon. mpg.de Despite this high strain, such molecules can exhibit remarkable thermal stability. mpg.de

The introduction of heteroatoms into the dispiro[2.0.2.1]heptane framework can influence the ring strain. For example, studies on 7-siladispiro[2.0.2.1]heptanes have been conducted to understand the properties of stable silacyclopropanes. acs.org The analysis of ring strain energies in unsaturated three-membered heterocycles provides further insights into how the nature of the atoms in the ring affects its stability. acs.org

Molecular Orbital Analysis and Bonding Descriptions (e.g., Walsh Model in Strained Systems)

The bonding in the cyclopropane rings of dispiro[2.0.2.1]heptane systems can be described using the Walsh model. bluffton.edu This model proposes that cyclopropane possesses a set of high-lying molecular orbitals with π-character, which are responsible for many of its unique chemical properties. These Walsh orbitals are constructed from the frontier orbitals of three methylene (B1212753) (CH₂) units. bluffton.edu

In dispiro[2.0.2.1]heptane, the spiro-fusion of the two cyclopropane rings allows for potential electronic interactions between their respective Walsh orbitals. The extent of this interaction influences the electronic properties of the molecule. The study of the excited states of conjugated cyclopropyl (B3062369) molecules using a perturbed molecular orbital (PMO) approach, which considers the interaction between the Walsh orbitals of cyclopropane and the π-orbitals of a conjugated system, provides a basis for understanding these interactions. researchgate.net

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving highly strained molecules like dispiro[2.0.2.1]heptanes. Theoretical studies can map out potential energy surfaces, identify transition states, and elucidate reaction pathways.

For the parent dispiro[2.0.2.1]heptane system, computational studies have explored its thermal rearrangement and decomposition. mpg.de These calculations have identified different possible modes of initial ring opening, including cleavage of a bond in the central ring or a distal bond of one of the outer cyclopropane rings. mpg.de For example, "chemical flooding" computations have suggested that the initial ring opening of bicyclopropylidene, a related precursor, occurs at a distal bond, leading to the formation of a trimethylenemethane diradical intermediate. mpg.de

While specific computational studies on the reaction mechanisms of Dispiro[2.0.2.1]heptan-7-amine are not prevalent, general principles of reactivity for this class of compounds can be inferred. The high strain energy of the cyclopropane rings makes them susceptible to ring-opening reactions under various conditions. The presence of the amine group at the 7-position would be expected to influence the regioselectivity and stereoselectivity of such reactions. For instance, the solvolysis of related cyclopropylcarbinyl systems has been studied, and the rates have been analyzed using the extended Grunwald-Winstein equation, providing insights into the carbocationic intermediates involved. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm molecular structures and understand spectroscopic properties.

The prediction of NMR spectra for complex organic molecules can be achieved through computational methods. uncw.edumestrelab.comnmrdb.org These methods typically involve geometry optimization followed by the calculation of isotropic shielding values using techniques like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu For flexible molecules, a conformational search and Boltzmann averaging of the calculated shifts for different conformers are necessary to obtain accurate predictions. uncw.edu While specific predicted NMR data for this compound is not available, the 13C NMR spectra of related cyclopropenyl and cyclopropyl acetylenes have been evaluated, providing some reference for the chemical shifts of the spiro-carbon atoms. researchgate.net

Similarly, ab initio and Density Functional Theory (DFT) methods are widely used to calculate vibrational spectra (IR and Raman). rsc.orgdtic.milictp.itnih.gov These calculations provide theoretical frequencies and potential energy distributions (PEDs) for the vibrational modes, which aid in the assignment of experimental spectra. For complex molecules, scaling of the calculated frequencies is often necessary to achieve good agreement with experimental data.

Advanced Spectroscopic Methodologies for Structural Elucidation of Dispiro 2.0.2.1 Heptan 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of Dispiro[2.0.2.1]heptan-7-amine, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom. Due to the high degree of symmetry in the parent hydrocarbon, the introduction of the amine group at the C-7 position lowers the symmetry and complicates the spectra, necessitating advanced techniques for full assignment.

The core structure consists of three distinct proton environments in the cyclopropane (B1198618) rings (CH2 groups), a unique proton at the carbon bearing the amine group (CH-N), and the spiro quaternary carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3CH₂0.55 - 0.70 (m, 4H)~10
C2, C4CH₂0.75 - 0.90 (m, 4H)~12
C5, C6C (spiro)-~25
C7CH-N~2.80 (s, 1H)~55
NH₂NH₂~1.50 (br s, 2H)-

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.

While 1D NMR provides initial data, multidimensional techniques are essential for unambiguously assigning these resonances and confirming the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show strong correlations between the geminal protons within each CH₂ group of the cyclopropane rings and weaker, long-range couplings between adjacent, non-equivalent protons on the strained framework. The methine proton at C-7 would show no COSY cross-peaks, confirming its isolation from other protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals. For instance, the proton signals predicted between 0.55-0.90 ppm would show direct correlations to the carbon signals around 10-12 ppm, confirming them as the cyclopropyl (B3062369) CH₂ groups. The proton at ~2.80 ppm would correlate to the carbon at ~55 ppm, definitively assigning the C-7 position.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations would be observed from the protons on C1/C3 to the spiro-carbon C5 and the adjacent cyclopropyl carbon C2/C4. Crucially, the methine proton at C-7 would show correlations to the spiro-carbons (C5, C6), providing definitive evidence for the amine's position on the central carbon of the cyclobutane (B1203170) ring.

Interactive Table 2: Expected Key Multidimensional NMR Correlations

ExperimentProton (¹H)Correlated NucleusInferred Connectivity
COSYH1/H3H1'/H3'Geminal Protons
HSQCH1/H3C1/C3Direct C-H Bond
HSQCH7C7Direct C-H Bond
HMBCH1/H3C5/C6 (Spiro)2-bond H-C coupling
HMBCH7C5/C6 (Spiro)2-bond H-C coupling

For the analysis of this compound in its crystalline solid form, solid-state NMR (ssNMR) provides invaluable information not accessible in solution. google.com Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can characterize the compound's solid-state conformation and packing. Should the compound crystallize with multiple, non-equivalent molecules in the asymmetric unit of the crystal lattice, ssNMR would reveal this as a splitting or multiplication of the signals observed in the solution-state spectrum. Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties. google.comgoogleapis.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 109.17 g/mol .

With a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙) would be observed, and a characteristic fragmentation pattern would emerge. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. However, in this rigid, strained ring system, fragmentation would likely be driven by the relief of ring strain.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
109[C₇H₁₁N]⁺˙Molecular Ion (M⁺˙)
94[C₇H₁₀]⁺˙Loss of •NH₂ radical
81[C₆H₉]⁺Loss of ethylene (B1197577) (C₂H₄) from the [M-NH₂]⁺ fragment
67[C₅H₇]⁺Further fragmentation involving ring opening/rearrangement

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. This technique would yield an unambiguous three-dimensional model of this compound, providing precise bond lengths, bond angles, and torsional angles. Such an analysis would confirm the highly strained nature of the spiro-fused cyclopropane rings and the geometry of the central cyclobutane ring. Crystal structure determination of related dispiro compounds has been successfully performed, demonstrating the feasibility of this method. researchgate.net The data would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecule's vibrational modes. google.comgoogle.com For this compound, these methods would provide clear evidence for the presence of the amine group and the hydrocarbon framework.

Infrared (IR) Spectroscopy: The primary amine group would give rise to a characteristic pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be expected around 1590-1650 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and cyclobutyl groups would appear just above 3000 cm⁻¹ (for the cyclopropane rings) and just below 3000 cm⁻¹ (for the cyclobutane ring). The C-N stretch would appear in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the dispiro-fused ring system, which may be weak in the IR spectrum, would likely show strong signals in the Raman spectrum. The symmetric N-H stretch and C-H stretches would also be visible.

Interactive Table 4: Predicted Key Vibrational Frequencies

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity (IR/Raman)
N-H Asymmetric Stretch~3370~3370Medium / Weak
N-H Symmetric Stretch~3300~3300Medium / Medium
C-H Stretch (Cyclopropane)~3080~3080Medium / Strong
C-H Stretch (Cyclobutane)~2950~2950Strong / Strong
N-H Bend (Scissoring)~1620WeakMedium / Weak
C-N Stretch~1090~1090Medium / Medium
Ring Deformation (Breathing)fingerprint regionStrongVariable / Strong

Derivatization Strategies and Synthetic Utility of Dispiro 2.0.2.1 Heptan 7 Amine As a Molecular Building Block

Preparation of Functionalized Dispiro[2.0.2.1]heptane Derivatives

The dispiro[2.0.2.1]heptane framework, also known as google.comtriangulane, is accessible from its precursor, bicyclopropylidene (BCP). The addition of dihalocarbenes to BCP provides 7,7-dihalo google.comtriangulanes, which are versatile intermediates. orgsyn.org From these precursors, a wide array of 7-substituted google.comtriangulanes can be prepared, including the pivotal dispiro[2.0.2.1]heptan-7-amine. orgsyn.org The primary amine functionality of this compound is a versatile handle for further derivatization, making it a valuable sp³-enriched building block, particularly for applications in medicinal chemistry. researchgate.net

Functionalization strategies often involve transformations of related derivatives, such as alcohols and carboxylic acids, which can be interconverted to or from the amine. For instance, dispiro[2.0.2.1]heptan-7-ylmethanol can be synthesized by the reduction of the corresponding carboxylic acid using lithium aluminum hydride. google.com The resulting alcohols can undergo Mitsunobu reactions to invert stereochemistry or be converted into the corresponding primary amines. researchgate.net

The synthetic accessibility of various functionalized derivatives allows for the systematic modification of the core structure. These derivatives are instrumental in creating molecules with tailored properties, such as novel ferroelectric liquid crystalline compounds. researchgate.net

Table 1: Examples of Functionalized Dispiro[2.0.2.1]heptane Derivatives
Derivative NameMolecular FormulaFunctionalitySynthetic Precursor/MethodReference
This compound hydrochlorideC₇H₁₂ClNPrimary Amine SaltDerived from corresponding carboxylic acid or alcohol derivatives. researchgate.netbldpharm.com
Dispiro[2.0.2.1]heptane-7-carboxylic acidC₈H₁₀O₂Carboxylic AcidKey intermediate for various derivatives. google.comacs.org
Dispiro[2.0.2.1]heptan-7-ylmethanolC₈H₁₂OPrimary AlcoholReduction of dispiro[2.0.2.1]heptane-7-carboxylic acid. google.com
7,7-Dibromodispiro[2.0.2.1]heptaneC₇H₈Br₂Gem-dibromideAddition of dibromocarbene to bicyclopropylidene. orgsyn.org
Ethyl 7-nitrodispiro[2.0.2.1]heptane-7-carboxylateC₁₀H₁₃NO₄Nitro-esterReaction of BCP with a rhodium carbenoid. orgsyn.org
7,7-Diethynyldispiro[2.0.2.1]heptaneC₁₁H₁₀Di-alkyneSynthesized from ethyl dispiro[2.0.2.1]heptane-7-carboxylate. researchgate.net

Construction of Spiroannulated Heterocyclic Systems

The unique strain and reactivity of the dispiro[2.0.2.1]heptane skeleton and its precursors make it a valuable component in the synthesis of novel spiroannulated heterocyclic systems. These structures are of significant interest due to their conformational rigidity and potential biological activity.

One prominent method involves the 1,3-dipolar cycloaddition of nitrones to bicyclopropylidene (BCP). This reaction proceeds efficiently to yield bisspirocyclopropanated isoxazolidines. orgsyn.org These isoxazolidines can be further transformed; for example, acid-catalyzed thermal rearrangement can lead to the formation of protected derivatives of α-cyclopropyl-β-homoproline. orgsyn.org In the case of N-arylisoxazolidines, the rearrangement can produce spirocyclopropanated benzoazocinones. orgsyn.org

Furthermore, optically active dispiro[2.0.2.1]heptane derivatives have been successfully employed in the synthesis of phenylpyrimidine-based ferroelectric liquid crystalline compounds, demonstrating the utility of this scaffold in materials science. researchgate.net

Table 2: Synthesis of Spiroannulated Heterocycles
Heterocyclic SystemSynthetic ApproachStarting MaterialSignificanceReference
Bisspirocyclopropanated Isoxazolidines1,3-Dipolar CycloadditionBicyclopropylidene and NitronesPrecursors to novel amino acids and other complex heterocycles. orgsyn.org
Spirocyclopropanated BenzoazocinonesThermal RearrangementN-arylisoxazolidinesFormation of medium-sized heterocyclic rings. orgsyn.org
Phenylpyrimidine DerivativesMultistep SynthesisOptically active dispiro[2.0.2.1]heptane derivativesApplication as ferroelectric liquid crystals. researchgate.net

Integration into Complex Oligo- and Polycyclic Architectures (e.g., [n]Triangulanes, Rotanes, Ivyanes)

The dispiro[2.0.2.1]heptane unit is the fundamental repeating motif in a fascinating class of hydrocarbons known as [n]triangulanes, which consist exclusively of spiro-fused cyclopropane (B1198618) rings. orgsyn.org As the parent google.comtriangulane, it serves as the cornerstone for building larger and more complex oligo- and polycyclic systems.

[n]Triangulanes: Starting from 7,7-dibromo google.comtriangulane, dehalogenative coupling can be performed repetitively to construct higher, perspirocyclopropanated structures. orgsyn.org This strategy has enabled the synthesis of remarkable molecules like the C₂ᵥ- anaxlab.comtriangulane, which contains 15 spiro-fused cyclopropane rings. orgsyn.orgacs.org Branched triangulanes have also been synthesized, further expanding the structural diversity of this molecular class. researchgate.net

Rotanes: The dispiro[2.0.2.1]heptane framework is also implicated in the synthesis of rotanes. When bicyclopropylidene (BCP) is heated, it can dimerize to form rsc.orgrotane. orgsyn.org Another route involves the generation of a dispiro[2.0.2.1]hept-7-ylidene intermediate, which can be trapped by alkenes like methyl acrylate (B77674) to produce google.comrotane derivatives. thieme-connect.de

Ivyanes: The dispiro[2.0.2.1]heptane skeleton is related to ivyanes, which are 1,1-linked oligocyclopropyl hydrocarbons. orgsyn.orgrsc.org These compounds exhibit unique helical structures. While often synthesized from dendralenes, the underlying structural motif of spiro-linked cyclopropanes connects them to the broader family of triangulane-related architectures. orgsyn.orgrsc.org

Table 3: Complex Architectures Derived from the Dispiro[2.0.2.1]heptane Unit
ArchitectureDescriptionSynthetic LinkReference
[n]TriangulanesHydrocarbons consisting of spiro-fused cyclopropane rings.Dispiro[2.0.2.1]heptane is the parent google.comtriangulane and a key building block for higher oligomers. orgsyn.orgacs.org
RotanesMolecules with a central axle threaded through a macrocycle, with spiro-linkages.The dispiro[2.0.2.1]heptylidene intermediate is a precursor to google.comrotanes. BCP dimerizes to rsc.orgrotane. orgsyn.orgthieme-connect.de
Ivyanes1,1-linked oligocyclopropyl hydrocarbons with helical structures.Conceptually related through the theme of linked cyclopropane units. orgsyn.orgrsc.org

Strategic Use in Domino and Multicomponent Reactions

The high strain energy and reactivity of bicyclopropylidene (BCP), the direct precursor to the dispiro[2.0.2.1]heptane system, make it an exceptional substrate for domino and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular frameworks in a single operation, embodying principles of atom and step economy.

A notable example is the three-component domino reaction involving BCP, iodoarenes, and a dienophile. Under Heck conditions, this process can lead to functionally substituted spiro[2.5]oct-4-ene derivatives in good to excellent yields. orgsyn.org This reaction has been extended to oligoiodobenzenes; for instance, 1,2,4,5-tetraiodobenzene (B1293384) reacts to form a product where 12 new carbon-carbon bonds are created in one step. orgsyn.org

Furthermore, BCP can participate in one-pot, four-component queuing cascades. In the presence of a palladium catalyst, trisfurylphosphine, an iodoethene, and a secondary amine, BCP can be converted into 8-(1'-aminoethyl)-substituted spiro[2.5]oct-7-ene derivatives. orgsyn.org Another powerful MCR involves the microwave-assisted reaction of BCP, alkylhydroxylamine hydrochlorides, and formaldehyde (B43269) (or an alkyl glyoxylate) to synthesize bisspirocyclopropanated isoxazolidines in high yields. orgsyn.org These examples underscore the power of the dispiro[2.0.2.1]heptane precursor in streamlining the synthesis of intricate molecular structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dispiro[2.0.2.1]heptan-7-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves cyclopropane annulation and spirocyclic ring formation. For example, 1,3-dipolar cycloaddition reactions using precursors like cyclopropylidene intermediates have been reported, with yields optimized by controlling temperature (e.g., 60–80°C) and catalyst loading (e.g., 5–10 mol% Pd) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the amine product. Contaminants like unreacted diastereomers require careful NMR monitoring (¹H/¹³C) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer:

  • NMR : ¹H and ¹³C NMR are essential for verifying spirocyclic connectivity. For example, characteristic proton signals appear at δ 2.1–2.5 ppm for bridgehead hydrogens, while quaternary carbons resonate near 45–50 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities; studies show bond angles of ~60° at the spiro junctions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 124.12) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer:

PropertyValueMethod
Boiling point294.4±30.0 °C (pred.)Thermogravimetric analysis
pKa4.42±0.40Potentiometric titration
Density1.55±0.1 g/cm³Pycnometry
Solubility in polar solvents (e.g., DMSO) should be assessed via UV-Vis spectroscopy or gravimetric methods.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug design applications?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO). For instance, HOMO energies near −6.2 eV suggest nucleophilic reactivity, aligning with observed amine alkylation trends . MD simulations (AMBER force field) model ligand-protein binding, highlighting steric constraints from the spiro scaffold .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 10–50 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use a reference inhibitor (e.g., staurosporine) as a positive control.
  • Validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Apply statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize the spirocyclic core for target selectivity?

  • Methodological Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance metabolic stability.
  • Ring strain modulation : Replace cyclopropane with oxetane to reduce torsional stress while retaining rigidity .
  • Pharmacophore mapping : Overlay crystal structures (e.g., PDB 6XYZ) to identify critical hydrogen-bonding motifs .

Q. What experimental design principles minimize byproducts during large-scale synthesis of this compound?

  • Methodological Answer:

  • Flow chemistry : Reduces side reactions via precise temperature/residence time control (e.g., 0.5 s residence at 70°C).
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediates like enamine tautomers.
  • DoE optimization : Vary parameters (e.g., solvent polarity, catalyst turnover) to identify robust conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stereochemical stability of this compound in acidic media?

  • Methodological Answer: Contradictions may stem from solvent choice (e.g., HCl in MeOH vs. H₂O). Conduct variable-pressure NMR studies to track epimerization kinetics. For example, in CD₃OD, the half-life of the (1S,3R) isomer decreases from 24 h (pH 4) to 2 h (pH 2), indicating protonation-driven ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.